molecular formula C12H13BrO5 B2718251 Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate CAS No. 1275526-40-3

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B2718251
CAS No.: 1275526-40-3
M. Wt: 317.135
InChI Key: RECNUNFMNZPTCB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate (: 1275526-40-3) is a high-value brominated and dimethoxyphenyl aromatic compound supplied for research and development purposes. With a molecular formula of C 12 H 13 BrO 5 and a molecular weight of 317.13 g/mol, this ester is characterized by a high level of purity, typically not less than 98% . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis. The presence of both a reactive bromo substituent and an oxoacetate functional group on the aromatic ring makes it a suitable intermediate for constructing more complex molecular architectures. While specific bioactivity data for this exact compound is limited in the public domain, research on highly similar phenanthridine and quinoline analogues highlights the strategic importance of such bromo- and methoxy-substituted scaffolds. These related structures have been identified as key intermediates in the discovery of chemical probes that target transcription factors like ΔFosB, which is a promising therapeutic target for various central nervous system disorders . As such, this compound holds significant potential for researchers developing novel small-molecule modulators of protein-DNA interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can find detailed quality control documentation, including HPLC, LC-MS, NMR, and MSDS, available upon request from the supplier .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-4-18-12(15)11(14)7-5-9(16-2)10(17-3)6-8(7)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNUNFMNZPTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of neurotransmitters, leading to increased neurotransmitter levels and potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers of Bromine Substitution

Compounds with bromine at different positions on the phenyl ring exhibit distinct electronic and steric effects:

Compound Name Bromine Position Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate 2 4,5-OCH₃ C₁₁H₁₁BrO₄ 287.11 Reference compound
Ethyl 2-(4-bromophenyl)-2-oxoacetate 4 None C₁₀H₉BrO₃ 257.08 Lacks methoxy groups; bromine at para position reduces steric hindrance.
Methyl 2-(2-bromophenyl)-2-oxoacetate 2 None C₉H₇BrO₃ 243.06 Methyl ester; no methoxy groups. Lower molecular weight and lipophilicity.

Impact of Bromine Position :

  • 4-Bromo derivatives (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate) show higher symmetry, leading to simpler NMR spectra (e.g., fewer split signals in aromatic regions) .
Variation in Substituent Types

Replacing bromine or methoxy groups alters reactivity and physicochemical properties:

Compound Name Substituents Molecular Formula Key Features
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 3-Cl, 4-Cl C₁₀H₈Cl₂O₃ Electron-withdrawing Cl groups increase electrophilicity of the keto group compared to Br/OCH₃.
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-OH C₉H₈O₄ Hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents.
Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate Thienyl ring C₈H₇BrO₃S Heterocyclic thienyl ring introduces conjugation differences, altering UV-Vis absorption profiles.

Key Observations :

  • Methoxy groups (electron-donating) stabilize the phenyl ring via resonance, reducing electrophilicity at the keto group compared to chloro substituents (electron-withdrawing) .
  • Thienyl-based analogs () exhibit red-shifted UV absorption due to extended conjugation, relevant in photochemical applications .
Ester Group Modifications

Switching the ester alkyl group (ethyl vs. methyl) impacts lipophilicity and metabolic stability:

Compound Name Ester Group LogP (Predicted) Key Applications
This compound Ethyl ~2.1 Intermediate in drug synthesis; higher cell membrane permeability.
Methyl 2-(4-bromophenyl)-2-oxoacetate Methyl ~1.5 Lower logP enhances aqueous solubility; preferred for crystallography studies.

Practical Implications :

  • Ethyl esters are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates.
  • Methyl esters are often hydrolyzed faster in vivo, affecting prodrug design .

Biological Activity

Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is a compound of growing interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring and two methoxy groups, which contribute to its reactivity and biological profile. The compound's structure allows for various chemical transformations, such as substitution and oxidation reactions, which can lead to the formation of biologically active derivatives.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets due to its structural characteristics. Potential areas of activity include:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, although specific targets have not been conclusively identified.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. This lack of information limits the understanding of its bioavailability and therapeutic potential.

Anticancer Potential

Recent studies have examined the anticancer potential of compounds similar to this compound. For instance:

  • Microtubule Destabilization : Compounds with similar structures have been shown to act as microtubule destabilizers, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research has indicated that various bromo-substituted compounds exhibit antimicrobial properties. This compound may share this characteristic due to its structural similarities with other known antimicrobial agents.

Case Studies

  • In Vitro Studies : A study investigating related compounds demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction. These findings suggest that this compound could potentially exhibit similar activities .
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown a correlation between structural modifications and biological activity. For example, changes in substituents on the aromatic ring can enhance binding affinity to target proteins involved in apoptosis regulation .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntioxidantPotential antioxidant properties due to methoxy groups
Enzyme InhibitionHypothesized inhibition of specific enzymes
AntimicrobialSimilar compounds show antimicrobial activity

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and functionalization of a dimethoxyphenyl precursor. A validated approach includes reacting 2-bromo-4,5-dimethoxytoluene with ethyl oxalyl chloride in the presence of triethylamine under anhydrous conditions to prevent ester hydrolysis . Key factors include:

  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis or over-bromination) .
  • Solvent choice : Anhydrous dichloromethane or THF enhances reagent stability.
  • Catalyst optimization : Triethylamine acts as a base to neutralize HCl byproducts, improving reaction efficiency.
    Yield improvements (up to 75%) are achievable via continuous flow reactors and automated systems for precise reagent mixing .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : The compound’s aromatic protons (2-bromo-4,5-dimethoxyphenyl group) appear as distinct singlets or doublets in the δ 6.8–7.5 ppm range. Methoxy groups (δ 3.8–4.0 ppm) and the ester ethyl group (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2) provide additional confirmation .
  • 13C NMR : The carbonyl carbons (C=O) resonate at δ 165–175 ppm, while bromine and methoxy substituents deshield adjacent carbons .
  • IR : Strong peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Bromine : Acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (NAS) at the ortho/para positions. For example, amines or thiols replace bromine under basic conditions (e.g., K2CO3 in DMF) .
  • Methoxy groups : Electron-donating methoxy substituents at C4 and C5 deactivate the ring toward electrophilic attacks but enhance resonance stabilization in intermediates. This duality requires careful optimization of reaction conditions (e.g., using Lewis acids like AlCl3 to polarize the substrate) .
    Experimental Design :
  • Compare reaction rates with analogs lacking methoxy groups (e.g., Ethyl 2-(2-bromophenyl)-2-oxoacetate) to isolate electronic effects.
  • Use DFT calculations to map electron density distribution and predict reactive sites .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxicity) be resolved for derivatives of this compound?

Methodological Answer:

  • Dose-response profiling : Establish IC50 values for antimicrobial activity (e.g., against S. aureus) and cytotoxicity (e.g., in HEK293 cells) to identify therapeutic windows. For example, fluorinated analogs show enhanced lipophilicity and target binding but may increase off-target effects .
  • Mechanistic studies : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases. Bromine’s steric bulk may improve selectivity .
  • Metabolic stability assays : Evaluate hepatic microsome stability to rule out toxicity from reactive metabolites .

Q. What computational strategies predict the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine-substituted carbon typically shows high electrophilicity, favoring oxidative addition in palladium-catalyzed couplings .
  • Molecular Dynamics (MD) : Simulate palladium-ligand interactions to optimize catalyst selection (e.g., Pd(PPh3)4 vs. XPhos) .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric hindrance .

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